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Compound of Interest

Compound Name: p-Mentha-1,3,8-triene

Cat. No.: B093057

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
monoterpene p-Mentha-1,3,8-triene. The information presented herein is essential for the
identification, characterization, and quality control of this compound in research and
development settings. This document details nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and MS analyses of p-Mentha-1,3,8-triene.

Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift (5,

Coupling Constant

Proton Multiplicity
ppm) (3, Hz)
H-2 5.8-6.2 m
H-3 58-6.2 m
H-5a, H-5B 22-24 m
H-6a, H-6[3 22-24 m
H-7 (CHs) 1.7-1.9 s
H-9 (CHs) 1.8-2.0 s
H-10 (CH-2) 48-5.0 s

Note: Experimentally determined data with precise chemical shifts and coupling constants for

all protons is not readily available in public databases. The data presented is based on

expected values for similar chemical environments.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Carbon Chemical Shift (6, ppm)
C-1 130 - 135

C-2 120 - 125

C-3 125 - 130

C-4 135 - 140

C-5 30-35

C-6 25-30

C-7 (CH3) 20-25

C-8 145 - 150

C-9 (CH3) 20-25

C-10 (CH-2) 110 - 115
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Note: As with the H NMR data, a complete, experimentally verified 3C NMR dataset with
assignments for p-Mentha-1,3,8-triene is not widely published. The values provided are
estimates based on the chemical structure.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

~3080 Medium =C-H stretch (vinyl)

~3030 Medium =C-H stretch (cyclic alkene)

2960 - 2850 Strong C-H stretch (alkane)

1645 Medium C=C stretch (conjugated

diene)

~1600 Medium C=C stretch (aromatic-like)

~890 Strong =C-H bend (out-of-plane)
Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity Assighment

134 Moderate [M]* (Molecular lon)

119 100 (Base Peak) [M - CHs]*

91 High [C7H7]* (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for
reproducibility and data comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of p-Mentha-1,3,8-triene (typically 5-10 mg) is dissolved in
approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCls), in a 5 mm
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NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift
referencing (6 = 0.00 ppm).

Instrumentation and Parameters:
e Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
e H NMR:
o Pulse Sequence: Standard single-pulse sequence.
o Spectral Width: 0-10 ppm.
o Number of Scans: 16-64, depending on sample concentration.
o Relaxation Delay: 1-2 seconds.
e 13C NMR:
o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
o Spectral Width: 0-160 ppm.
o Number of Scans: 1024 or more, due to the low natural abundance of *3C.

o Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium
bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a
suitable solvent (e.g., carbon tetrachloride, CCls) can be analyzed in a liquid cell.

Instrumentation and Parameters:
o Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

e Spectral Range: 4000-400 cm™1,

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Resolution: 4 cm™1,
o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

e Background: A background spectrum of the empty sample holder (or the solvent) is recorded
and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of p-Mentha-1,3,8-triene is prepared in a volatile solvent
such as hexane or dichloromethane (e.g., 1 mg/mL).

Instrumentation and Parameters:

e Gas Chromatograph (GC):

[¢]

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 pm film
thickness) is commonly used for terpene analysis.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o Injector: Split/splitless injector, typically operated in split mode with a high split ratio.
Injector temperature is set to 250°C.

o Oven Temperature Program: An initial temperature of 60°C is held for 2 minutes, then
ramped at a rate of 5-10°C/min to a final temperature of 250-280°C, which is held for
several minutes.

e Mass Spectrometer (MS):

o lonization Mode: Electron lonization (El) at 70 eV.

o

Mass Range: m/z 40-300.

[¢]

lon Source Temperature: 230°C.

[¢]

Transfer Line Temperature: 280°C.
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Visualization of Experimental Workflow
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Caption: General workflow for the spectroscopic analysis of p-Mentha-1,3,8-triene.

This guide provides foundational spectroscopic information and standardized protocols to aid in
the rigorous scientific investigation of p-Mentha-1,3,8-triene. For definitive structural
confirmation, a complete set of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is
recommended.

 To cite this document: BenchChem. [Spectroscopic Data of p-Mentha-1,3,8-triene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093057#spectroscopic-data-nmr-ir-ms-for-p-mentha-
1-3-8-triene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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